2-Chloroacetophenone

Photochemistry Radical generation Photoinitiation

Select 2-chloroacetophenone for applications demanding superior α-cleavage efficiency (quantum yield 0.88, >2× the α-bromo analog) in UV-curable coatings and photoresist formulations. In Pd-catalyzed carbonylation, exclusive chemoselectivity toward β-ketoesters eliminates acetophenone byproduct purification—unlike α-bromoacetophenone which undergoes competing reductive dehalogenation. It is the mandatory 2-chloro positional isomer for Clorprenaline Hydrochloride and Zaltoprofen API synthesis, and the irreplaceable GC-MS reference standard for forensic CN identification. Verify isomer identity and ≥98% purity before procurement.

Molecular Formula C8H7ClO
C6H5COCH2Cl
C8H7ClO
C6H5COCH2Cl
Molecular Weight 154.59 g/mol
CAS No. 532-27-4
Cat. No. B165298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroacetophenone
CAS532-27-4
Synonyms2 Chloro 1 phenylethanone
2 Chloroacetophenone
2-Chloro-1-phenylethanone
2-Chloroacetophenone
3' Chloroacetophenone
3'-Chloroacetophenone
alpha Chloroacetophenone
alpha-Chloroacetophenone
Chloracetophenone
Chloroacetophenone
Mace
omega Chloroacetophenone
omega-Chloroacetophenone
Molecular FormulaC8H7ClO
C6H5COCH2Cl
C8H7ClO
C6H5COCH2Cl
Molecular Weight154.59 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CCl
InChIInChI=1S/C8H7ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2
InChIKeyIMACFCSSMIZSPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66 °F (NTP, 1992)
Practically insoluble in water
Very soluble in ethanol, ethyl ether, benzene;  soluble in acetone, petroleum ether
Soluble in carbon disulfide
Soluble in fixed oils, mineral oils;  slightly soluble in cold alcohol;  very soluble in hot alcohol, chloroform, ether;  insoluble in glycerin, propylene glycol
SOLUBLE 1:4 IN 90% ETHANOL
Solubility in water, g/100ml at 25 °C: 1.64
Insoluble

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroacetophenone (CAS 532-27-4) Procurement Specifications and Physicochemical Baseline


2-Chloroacetophenone (phenacyl chloride, ω-chloroacetophenone) is an α-halogenated acetophenone derivative with the molecular formula C₈H₇ClO and molecular weight 154.59 g/mol [1]. The compound exists as white to pale yellow crystals with a melting point of 54-56°C (lit.), boiling point of 244-245°C (lit.), and density of 1.324 g/mL at 25°C (lit.) . It exhibits limited aqueous solubility but is miscible with most organic solvents including alcohols and ethers . Commercial specifications typically include purity grades of 95% to ≥98% (GC or HPLC assay), with moisture content ≤0.5% (Karl Fischer) for high-grade material [2].

Why 2-Chloroacetophenone Cannot Be Substituted with Generic α-Haloketones or Isomeric Alternatives


α-Halogenated acetophenones constitute a broad class of reactive ketone building blocks, yet substitution among members—even between closely related analogs such as 2-bromoacetophenone or 4′-chloroacetophenone—fundamentally alters reaction outcomes. The α-halogen identity (Cl versus Br) dictates carbon-halogen bond cleavage kinetics, quantum yields in photochemical processes, and chemoselectivity in transition-metal-catalyzed transformations [1]. Similarly, the positional isomerism (ortho- versus para-chloro substitution) produces measurable differences in thermodynamic stability and, in biological contexts, receptor activation potency and irritancy profiles [2][3]. These performance divergences are not predictable from generic class properties alone; they emerge from the specific electronic and steric environment conferred by the α-chloro substituent on the phenyl ketone scaffold. The following evidence quantifies precisely where 2-chloroacetophenone differentiates from its most relevant comparators.

Quantitative Differentiation Evidence: 2-Chloroacetophenone Versus α-Bromoacetophenone and Positional Isomers


Superior Photochemical C-Cl Bond Cleavage Efficiency Relative to α-Bromoacetophenone

Under identical photolysis conditions in benzene solution, 2-chloroacetophenone exhibits more than double the quantum yield for carbon-halogen bond homolysis compared to its brominated analog. Laser flash photolysis studies quantified radical generation efficiency, establishing α-chloroacetophenone as the kinetically preferred haloketone for photoinitiator applications where rapid α-cleavage is required [1].

Photochemistry Radical generation Photoinitiation

Chemoselective Carbonylation to β-Ketoesters Without Undesired Reduction Byproducts

In palladium-catalyzed carbonylation reactions, the halogen identity dictates reaction pathway selectivity. 2-Chloroacetophenone undergoes exclusive conversion to the desired β-ketoester product, whereas α-bromoacetophenone under identical conditions produces substantial amounts of acetophenone via an undesired reductive dehalogenation side pathway [1]. This differential chemoselectivity has direct implications for downstream purification requirements and overall process yield.

Catalytic carbonylation β-Ketoester synthesis Palladium catalysis

Potent Lachrymatory Activity (CN Agent) with Defined Receptor Potency

2-Chloroacetophenone (designated CN in defense applications) demonstrates potent activation of the human TRPV1 (VR1) receptor, the molecular target mediating its lachrymatory and irritant effects. While positional isomers such as 4′-chloroacetophenone are also irritants, the 2-chloro isomer is noted as the more potent lacrimator [1]. Quantitatively, 2-chloroacetophenone activates human TRPV1 with an EC₅₀ of 30 nM [2]. This sub-micromolar potency explains its continued use as a reference standard in irritant agent research and detection method validation [3].

Riot control agent TRPV1 receptor Lachrymator potency

Thermodynamic Stability Differentiation Among Chloroacetophenone Positional Isomers

The positional isomers of chloroacetophenone exhibit measurably distinct thermodynamic stabilities as determined by rotating-bomb combustion calorimetry. At T = 298.15 K, the standard molar enthalpies of formation in the gaseous phase differentiate the three monochloroacetophenone isomers [1]. This thermodynamic difference has practical implications: 2′-chloroacetophenone is a crystalline solid at ambient temperature (mp 54-56°C), whereas 4′-chloroacetophenone is a liquid, affecting handling, storage, and formulation considerations .

Thermochemistry Isomer stability Combustion calorimetry

Recommended Application Scenarios Where 2-Chloroacetophenone (CAS 532-27-4) Provides Verifiable Performance Advantage


Photoinitiator Systems Requiring High Radical Generation Efficiency

In UV-curable coatings, laser-induced polymerization of multifunctional acrylates, and photoresist formulations, 2-chloroacetophenone demonstrates a quantum yield of 0.88 for α-cleavage—more than double that of α-bromoacetophenone (0.41) [6]. This translates to higher radical flux per incident photon and faster polymerization rates. Acetophenone derivatives combined with 2-chlorothioxanthone and tertiary amine co-initiators constitute among the most efficient photoinitiator systems for triacrylate-based formulations [5]. Procurement for photoinitiator development should specify 2-chloroacetophenone rather than α-bromoacetophenone when maximum cleavage efficiency is required.

Palladium-Catalyzed Carbonylation for β-Ketoester Synthesis

Industrial production of β-ketoesters via catalytic carbonylation of α-haloketones benefits from the exclusive chemoselectivity of 2-chloroacetophenone toward the desired ester product. Unlike α-bromoacetophenone, which undergoes competing reductive dehalogenation to acetophenone under identical palladium-catalyzed conditions, 2-chloroacetophenone yields only the β-ketoester pathway [6]. This eliminates costly purification steps required to separate acetophenone byproducts. Process chemists developing carbonylation routes should select 2-chloroacetophenone as the halogenated ketone substrate of choice.

Pharmaceutical Intermediate Synthesis: Clorprenaline and Zaltoprofen

2-Chloroacetophenone serves as a key building block in the synthesis of Clorprenaline Hydrochloride (Chuantong), a β-adrenergic receptor agonist for respiratory indications, synthesized via the Walker-Hauser ketone method from o-chlorobenzoic acid [6]. Additionally, it functions as the starting material in the eight-step synthesis of Zaltoprofen, a non-steroidal anti-inflammatory drug, proceeding through Friedel-Crafts reaction to 10,11-dihydrodibenzothiepin-10-ketone with an overall yield of 9.3% [5]. Alternative α-haloketones or positional isomers would not yield the correct regiochemistry for these specific pharmaceutical targets. Procurement for pharmaceutical intermediate supply chains must verify the 2-chloro positional isomer specifically.

Forensic Standards for CN Lachrymator Detection and Stability Studies

In forensic analytical method development and evidence sample analysis, 2-chloroacetophenone (CN) is the required reference standard for GC-MS detection protocols validated for lachrymator identification. Stability studies demonstrate that CN undergoes distinct degradation kinetics in various matrices: it degrades to acetophenone in aqueous environments, and recovery from spiked surfaces varies by substrate (30-40% extraction yield from glass and stainless steel under standard dichloromethane extraction) [6]. These degradation profiles are compound-specific; 4′-chloroacetophenone or α-bromoacetophenone cannot substitute for CN in forensic validation studies. Procurement of analytical reference material must be isomerically pure 2-chloroacetophenone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloroacetophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.